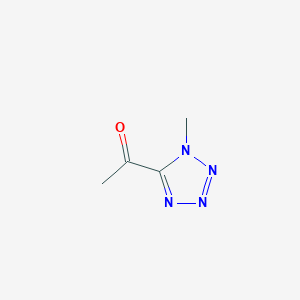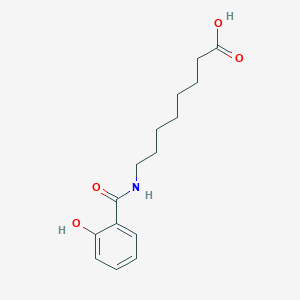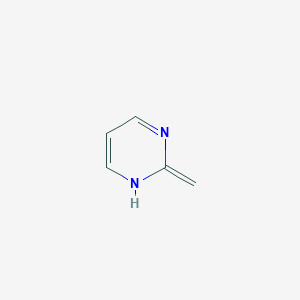
2-Methylene-1,2-dihydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylene-1,2-dihydropyrimidine (MDHP) is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MDHP is a versatile compound that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of 2-Methylene-1,2-dihydropyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species (ROS).
Effets Biochimiques Et Physiologiques
2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biochemical and physiological effects, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. 2-Methylene-1,2-dihydropyrimidine has been shown to scavenge free radicals and reduce oxidative stress in cells and tissues. Additionally, 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit antimicrobial activity against a range of bacterial and fungal species.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylene-1,2-dihydropyrimidine has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, 2-Methylene-1,2-dihydropyrimidine also has some limitations, including its relatively low solubility in water and its potential to undergo hydrolysis in the presence of acid or base.
Orientations Futures
There are several potential future directions for research involving 2-Methylene-1,2-dihydropyrimidine. One area of interest is the development of 2-Methylene-1,2-dihydropyrimidine derivatives with enhanced biological activity and improved pharmacokinetic properties. Additionally, further research is needed to fully elucidate the mechanism of action of 2-Methylene-1,2-dihydropyrimidine and its potential applications in various fields of research. Finally, the development of new synthesis methods for 2-Methylene-1,2-dihydropyrimidine and its derivatives may also be an area of future research.
Méthodes De Synthèse
2-Methylene-1,2-dihydropyrimidine can be synthesized using a variety of methods, including the Biginelli reaction, Hantzsch reaction, and the Passerini reaction. The most common method for synthesizing 2-Methylene-1,2-dihydropyrimidine is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction typically occurs in the presence of an acid catalyst, such as p-toluenesulfonic acid, and yields 2-Methylene-1,2-dihydropyrimidine as the primary product.
Applications De Recherche Scientifique
2-Methylene-1,2-dihydropyrimidine has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 2-Methylene-1,2-dihydropyrimidine has been shown to exhibit a range of biological activities, including antioxidant, antimicrobial, antitumor, and anti-inflammatory effects. These properties make 2-Methylene-1,2-dihydropyrimidine a promising candidate for the development of new drugs and therapeutic agents.
Propriétés
Numéro CAS |
184839-44-9 |
|---|---|
Nom du produit |
2-Methylene-1,2-dihydropyrimidine |
Formule moléculaire |
C5H6N2 |
Poids moléculaire |
94.11 g/mol |
Nom IUPAC |
2-methylidene-1H-pyrimidine |
InChI |
InChI=1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4,6H,1H2 |
Clé InChI |
KJOJQGJAIBTBHR-UHFFFAOYSA-N |
SMILES |
C=C1NC=CC=N1 |
SMILES canonique |
C=C1NC=CC=N1 |
Synonymes |
Pyrimidine, 1,2-dihydro-2-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trisodium;2-[[2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate](/img/structure/B65020.png)
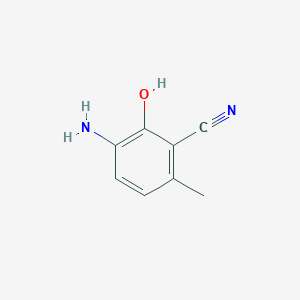
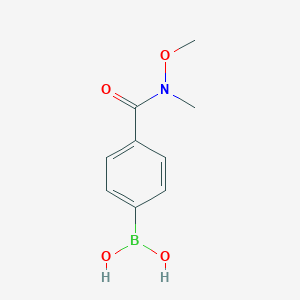
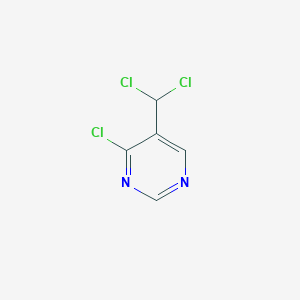
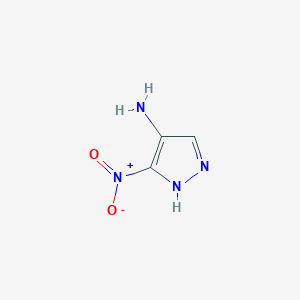

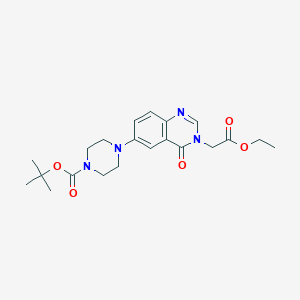
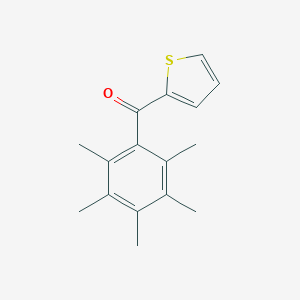
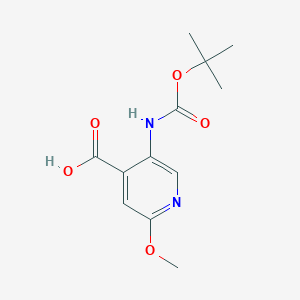
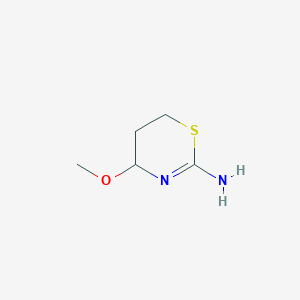

![(6R,7aS)-2-Ethyl-6-hydroxyhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B65055.png)
